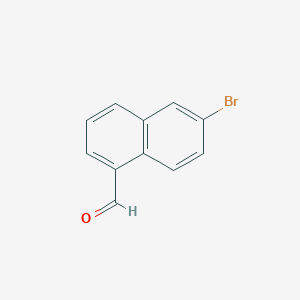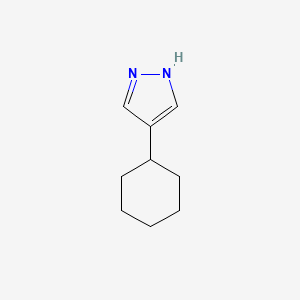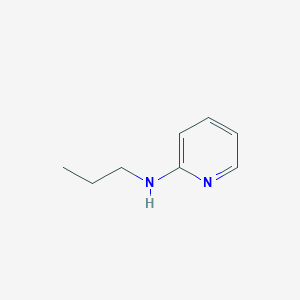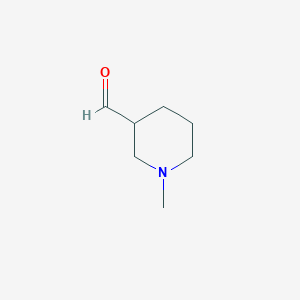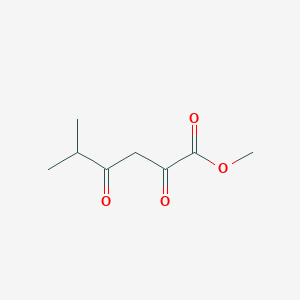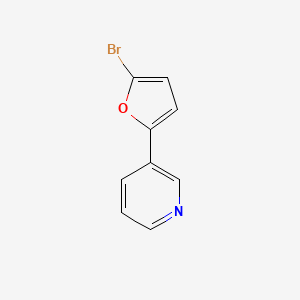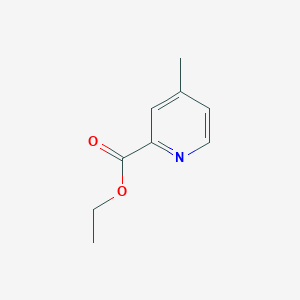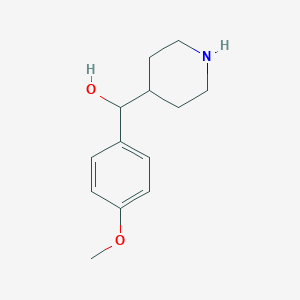![molecular formula C9H13NO3 B1610815 [6-(2-Methoxyethoxy)pyridin-3-yl]methanol CAS No. 405103-53-9](/img/structure/B1610815.png)
[6-(2-Methoxyethoxy)pyridin-3-yl]methanol
Vue d'ensemble
Description
[6-(2-Methoxyethoxy)pyridin-3-yl]methanol, also known as MRS1477, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the family of P2Y14 receptor antagonists and has been shown to have promising effects in various biological systems.
Applications De Recherche Scientifique
Methoxylation and Methylation Processes
- The reaction of N-substituted 4-methyl-2-pyrrolidinones under mild conditions with alkaline methoxide in methanol leads to the formation of 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones. This process is significant for synthesizing methoxylated compounds which are useful in various chemical syntheses and pharmaceutical applications (Bellesia et al., 2001).
Electrocatalytic Reduction of CO2
- Pyridinium and its substituted derivatives have been identified as effective and stable homogeneous electrocatalysts for the aqueous multiple-electron, multiple-proton reduction of carbon dioxide to products like methanol. The detailed mechanism involves the pyridinium radical playing a significant role in reducing intermediate products through sequential electron transfers, showcasing potential applications in sustainable chemistry and green energy production (Cole et al., 2010).
Photocatalytic Reactions
- The UV-irradiation of 3-pyridinecarboxamide in methanol under specific conditions results in methoxylation and methylation, indicating the potential for photocatalytic applications in organic synthesis and modification of compounds for material science research (Sugimori & Itoh, 1986).
Methanol Dehydrogenase Enzyme Studies
- Research on methanol dehydrogenase (MDH) from methylotrophic bacteria, particularly those involving pyrroloquinoline quinone (PQQ) as the catalytic center, highlights the enzyme's role in methanol metabolism. These studies are crucial for understanding microbial methanol utilization and have implications in biotechnology and environmental science (Keltjens et al., 2014).
Surface Chemistry and Catalysis
- Investigations into the adsorption and desorption of methanol on ceria nanocrystals with defined surface planes provide insights into the nature of surface sites and their catalytic activities. Such studies are important for the development of catalysts for environmental and industrial applications, demonstrating how methoxy groups interact with surface cations (Wu et al., 2012).
Propriétés
IUPAC Name |
[6-(2-methoxyethoxy)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-12-4-5-13-9-3-2-8(7-11)6-10-9/h2-3,6,11H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTTXNOUYATGRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567772 | |
| Record name | [6-(2-Methoxyethoxy)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
405103-53-9 | |
| Record name | [6-(2-Methoxyethoxy)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


